molecular formula C28H20Cl2Si B14444611 Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- CAS No. 79343-32-1

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-

Cat. No.: B14444611
CAS No.: 79343-32-1
M. Wt: 455.4 g/mol
InChI Key: HBMGBSZUXZVZTH-UHFFFAOYSA-N
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Description

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene ring structure with dichloro and tetraphenyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- typically involves the reaction of tetraphenylcyclopentadienone with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Tetraphenylcyclopentadienone+Silicon TetrachlorideSilacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-\text{Tetraphenylcyclopentadienone} + \text{Silicon Tetrachloride} \rightarrow \text{Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-} Tetraphenylcyclopentadienone+Silicon Tetrachloride→Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form siloxane derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted silacyclopentadiene derivatives.

    Oxidation: Formation of siloxane derivatives.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of novel organosilicon compounds.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the silacyclopentadiene ring and the dichloro and tetraphenyl substitutions contribute to its distinct chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-
  • Silacyclopentane, 1,1-dichloro-

Uniqueness

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

79343-32-1

Molecular Formula

C28H20Cl2Si

Molecular Weight

455.4 g/mol

IUPAC Name

1,1-dichloro-2,3,4,5-tetraphenylsilole

InChI

InChI=1S/C28H20Cl2Si/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI Key

HBMGBSZUXZVZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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